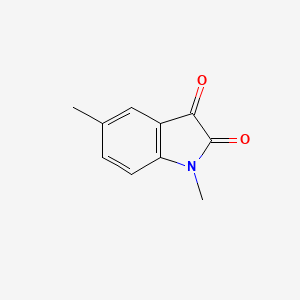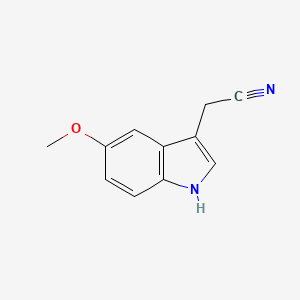![molecular formula C11H12BrNO3 B1351743 methyl N-[(4-bromophenyl)acetyl]glycinate CAS No. 524032-63-1](/img/structure/B1351743.png)
methyl N-[(4-bromophenyl)acetyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl N-[(4-bromophenyl)acetyl]glycinate is an organic compound with the chemical formula C11H12BrNO3. It is a derivative of acetic acid and features a bromophenyl group, making it a valuable intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-bromophenyl)acetyl]glycinate typically involves the reaction of methyl phenylacetate with bromine to form methyl 2-(4-bromophenyl)acetate . This intermediate is then reacted with acetic anhydride and ammonia to yield the final product. The reaction conditions usually require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination of methyl phenylacetate followed by acetylation and amination. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality.
化学反応の分析
Types of Reactions
methyl N-[(4-bromophenyl)acetyl]glycinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
methyl N-[(4-bromophenyl)acetyl]glycinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which methyl N-[(4-bromophenyl)acetyl]glycinate exerts its effects involves its interaction with specific molecular targets. The bromophenyl group allows the compound to bind to active sites of enzymes or receptors, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects in medical applications.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-chlorophenyl)acetate
- Methyl 2-(4-fluorophenyl)acetate
- Methyl 2-(4-methylphenyl)acetate
Uniqueness
methyl N-[(4-bromophenyl)acetyl]glycinate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and methyl analogs. Additionally, the bromine atom enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry.
特性
IUPAC Name |
methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-16-11(15)7-13-10(14)6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBBHEGFSSAGSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
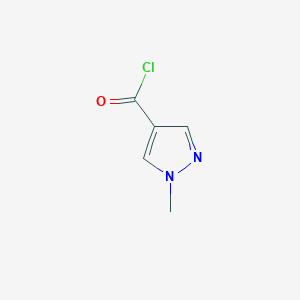
![pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1351664.png)
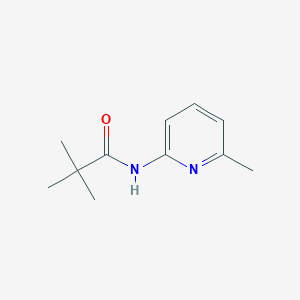
![[4-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B1351681.png)
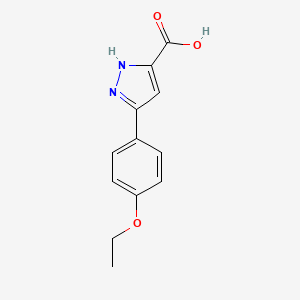

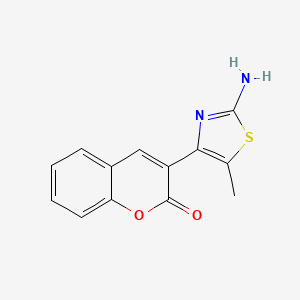
![N,N-dimethyl-N'-[5-(4-methylsulfonylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B1351701.png)

![2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol](/img/structure/B1351711.png)
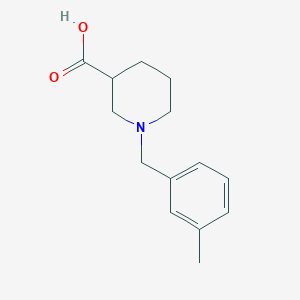
![5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351720.png)
